molecular formula C15H11BrClN3O2 B4539031 3-(3-bromophenyl)-N-(5-chloro-2-pyridinyl)-4,5-dihydro-5-isoxazolecarboxamide

3-(3-bromophenyl)-N-(5-chloro-2-pyridinyl)-4,5-dihydro-5-isoxazolecarboxamide

Cat. No. B4539031
M. Wt: 380.62 g/mol
InChI Key: JEXLVJVAWPWSLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "3-(3-bromophenyl)-N-(5-chloro-2-pyridinyl)-4,5-dihydro-5-isoxazolecarboxamide" often involves multi-step reactions starting from basic aromatic compounds or pyridine derivatives. For instance, novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides and related compounds have been synthesized through reactions involving pyrazole carbonyl chloride and substituted phenylhydroxyamines, highlighting the versatility and complexity of synthetic routes in achieving specific molecular structures (Zhu et al., 2014).

Molecular Structure Analysis

Molecular structure analysis, including spectroscopic characterization and crystal structure determination, plays a crucial role in confirming the identity and purity of synthesized compounds. Techniques such as IR, 1H NMR, and HRMS are commonly employed to determine the structures of new compounds. For example, the synthesis and characterization of derivatives with structural similarities to the compound of interest have been thoroughly investigated, demonstrating the importance of detailed molecular analysis in understanding compound properties (Anuradha et al., 2014).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are influenced by their functional groups and molecular framework. Research has shown that modifications to the pyrazole ring or the incorporation of different substituents can significantly affect the chemical behavior and reactivity of these molecules. For instance, introducing bromo and chloro substituents can lead to compounds with varied chemical properties, useful for further chemical transformations or as potential biologically active molecules (Zhang et al., 2019).

properties

IUPAC Name

3-(3-bromophenyl)-N-(5-chloropyridin-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClN3O2/c16-10-3-1-2-9(6-10)12-7-13(22-20-12)15(21)19-14-5-4-11(17)8-18-14/h1-6,8,13H,7H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXLVJVAWPWSLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC(=CC=C2)Br)C(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-bromophenyl)-N-(5-chloropyridin-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-bromophenyl)-N-(5-chloro-2-pyridinyl)-4,5-dihydro-5-isoxazolecarboxamide
Reactant of Route 2
3-(3-bromophenyl)-N-(5-chloro-2-pyridinyl)-4,5-dihydro-5-isoxazolecarboxamide
Reactant of Route 3
3-(3-bromophenyl)-N-(5-chloro-2-pyridinyl)-4,5-dihydro-5-isoxazolecarboxamide
Reactant of Route 4
3-(3-bromophenyl)-N-(5-chloro-2-pyridinyl)-4,5-dihydro-5-isoxazolecarboxamide
Reactant of Route 5
Reactant of Route 5
3-(3-bromophenyl)-N-(5-chloro-2-pyridinyl)-4,5-dihydro-5-isoxazolecarboxamide
Reactant of Route 6
3-(3-bromophenyl)-N-(5-chloro-2-pyridinyl)-4,5-dihydro-5-isoxazolecarboxamide

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